N-ethyl-4-fluoro-3-methylaniline
Description
N-ethyl-4-fluoro-3-methylaniline is a substituted aniline derivative characterized by an ethyl group attached to the nitrogen atom, a fluorine substituent at the para position (4th position), and a methyl group at the meta position (3rd position) on the aromatic ring. The compound’s hydrochloride salt (SY222603) is documented, though its CAS number remains unspecified .
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
N-ethyl-4-fluoro-3-methylaniline |
InChI |
InChI=1S/C9H12FN/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6,11H,3H2,1-2H3 |
InChI Key |
VTZCLNWLRDQSRY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C=C1)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-ethyl-4-fluoro-3-methylaniline with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and reactivity.
2.1 Substituent Position and Functional Group Variations
- 3-Chloro-N-[(4-ethylphenyl)methyl]-4-fluoroaniline (C₁₅H₁₅ClFN, MW 263.74): This compound features a benzyl group substituted with a 4-ethylphenyl moiety, a chlorine atom at the 3-position, and fluorine at the 4-position.
- N-[(2-Chloro-4-fluorophenyl)methyl]-4-ethoxyaniline (C₁₅H₁₅ClFNO, MW 279.74): The ethoxy group at the para position and a 2-chloro-4-fluorobenzyl substituent introduce steric bulk and electron-withdrawing effects, contrasting with the simpler ethyl and methyl groups in the target compound. Such differences may influence crystallization behavior and thermal stability .
- Nitrosoaniline Derivatives (): Compounds like 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d) and N1-Butyl-4-nitrosobenzene-1,3-diamine (2c) feature nitroso (-NO) and alkoxy groups. The nitroso group enhances electrophilicity, enabling nucleophilic substitution, while the target compound’s ethyl and methyl groups likely favor steric protection of the aromatic ring, reducing unwanted side reactions .
2.2 Physicochemical Properties
The table below summarizes key properties of comparable compounds:
- The latter’s smaller substituents may result in less complex phase transitions .
- Melting Points : Nitrosoaniline derivatives from (e.g., 2c: mp 142–144°C) generally have higher melting points than alkyl-substituted anilines due to stronger intermolecular interactions from nitroso groups .
Key Research Findings
- Crystallography: DFNA’s elastic and thermosalient behavior is attributed to competing π···π repulsions and dipolar interactions, a phenomenon unlikely in this compound due to its simpler substituents .
- Synthetic Yields : Nitrosoaniline derivatives in show yields ranging from 45% to 85%, influenced by substituent bulk. The target compound’s smaller groups may permit higher synthetic efficiency .
- Solubility Trends : Benzyl-substituted analogs (e.g., ) exhibit lower aqueous solubility compared to this compound, highlighting the impact of alkyl vs. aryl substituents .
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